Cas no 2171669-71-7 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is a protected amino acid derivative commonly used in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The indole-2-carboxylic acid moiety provides a rigid scaffold, which can influence peptide conformation and stability. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies. Its structural features facilitate efficient coupling and minimize side reactions, making it a reliable intermediate for constructing complex peptides with high purity and yield.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid structure
2171669-71-7 structure
Product name:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No:2171669-71-7
MF:C26H22N2O5
MW:442.463286876678
CID:6388994
PubChem ID:165503910

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
    • EN300-1488959
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
    • 2171669-71-7
    • Inchi: 1S/C26H22N2O5/c29-24(28-22-12-6-1-7-16(22)13-23(28)25(30)31)14-27-26(32)33-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,32)(H,30,31)
    • InChI Key: ZTADMCJAELFQHE-UHFFFAOYSA-N
    • SMILES: O(C(NCC(N1C2C=CC=CC=2CC1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 442.15287181g/mol
  • Monoisotopic Mass: 442.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 735
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488959-0.25g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1488959-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
250mg
$579.0 2023-09-28
Enamine
EN300-1488959-100mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
100mg
$553.0 2023-09-28
Enamine
EN300-1488959-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
5000mg
$1821.0 2023-09-28
Enamine
EN300-1488959-0.1g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1488959-0.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1488959-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
1000mg
$628.0 2023-09-28
Enamine
EN300-1488959-10.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
10g
$14487.0 2023-06-05
Enamine
EN300-1488959-5.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
5g
$9769.0 2023-06-05
Enamine
EN300-1488959-2.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,3-dihydro-1H-indole-2-carboxylic acid
2171669-71-7
2.5g
$6602.0 2023-06-05

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Related Literature

Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid

Comprehensive Overview of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 2171669-71-7)

The compound 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 2171669-71-7) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring both an indole core and an Fmoc-protected amine, makes it a valuable building block for designing bioactive molecules. Researchers and manufacturers frequently search for this compound due to its role in drug discovery, particularly in the development of targeted therapies and small-molecule inhibitors.

In recent years, the demand for high-purity peptide intermediates like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid has surged, driven by advancements in bioconjugation techniques and precision medicine. This compound’s CAS No. 2171669-71-7 is often referenced in patents and academic papers focusing on cancer research, neurodegenerative disease studies, and enzyme modulation. Its compatibility with solid-phase peptide synthesis (SPPS) further enhances its appeal for laboratories aiming to streamline peptide production workflows.

One of the most searched questions related to this compound is: "How does Fmoc deprotection affect the stability of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid during synthesis?" The answer lies in its robust chemical stability under mild basic conditions, a feature critical for maintaining yield in multi-step reactions. Additionally, its solubility profile in organic solvents like DMF and dichloromethane makes it a versatile choice for automated peptide synthesizers.

From an SEO perspective, keywords such as "Fmoc-indole derivative", "CAS 2171669-71-7 supplier", and "peptide building blocks" are highly relevant to this compound. These terms align with trending searches in life sciences and biotech innovation, reflecting growing interest in custom peptide design and therapeutic applications. The compound’s role in antibody-drug conjugates (ADCs) also positions it as a hotspot for cancer immunotherapy research.

Quality control is another critical aspect tied to CAS No. 2171669-71-7. Analytical techniques like HPLC and mass spectrometry are essential for verifying its purity, a topic frequently queried by quality assurance professionals. Regulatory compliance, particularly for GMP-grade materials, further underscores its importance in clinical-stage manufacturing.

In summary, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-2,3-dihydro-1H-indole-2-carboxylic acid represents a nexus of chemical innovation and biomedical utility. Its applications span from academic research to industrial-scale production, making it a cornerstone for scientists exploring the frontiers of peptide chemistry and molecular design.

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